4-Methoxycyclohexanone
Overview
Description
4-Methoxycyclohexanone is a chemical compound that has been studied in various contexts due to its relevance in organic synthesis and its presence in different chemical structures. It is a versatile intermediate that can be used to synthesize a wide range of chemical compounds, including antibiotics, amino acids, and other cyclic structures.
Synthesis Analysis
The synthesis of compounds related to 4-methoxycyclohexanone has been explored in several studies. For instance, a practical total synthesis of the tricyclic β-lactam antibiotic GV104326, which is related to 4-methoxycyclohexanone, was achieved in nine steps from a commercially available precursor, highlighting the importance of diastereoselective synthesis methods . Additionally, the synthesis of 4-silacyclohexanones, which are structurally related to 4-methoxycyclohexanone, has been reported, demonstrating the utility of silicon protecting groups in the synthesis of complex molecules .
Molecular Structure Analysis
The molecular structure of 4-methoxycyclohexanone and its derivatives has been a subject of interest. X-ray crystallography has been used to determine the structure of various compounds containing the 4-methoxycyclohexanone moiety. For example, the crystal structure of 1-(cyano(4-methoxyphenyl)methyl)cyclohexyl acetate, a derivative of 4-methoxycyclohexanone, was investigated, revealing a chair conformation of the cyclohexane ring . Similarly, the molecular and crystal structures of other derivatives have been characterized, providing insights into their conformation and intermolecular interactions .
Chemical Reactions Analysis
4-Methoxycyclohexanone undergoes various chemical reactions that have been studied to understand its reactivity and to develop new synthetic methods. For instance, the asymmetric synthesis of 1-amino-2-hydroxycyclohexanecarboxylic acids starting from 2-methoxycyclohexanone has been described, showcasing the compound's utility in the synthesis of carbocyclic amino acids . Additionally, the formation and structure elucidation of dimers of 2-arylmethyleneketones, which involve 4-methoxycyclohexanone derivatives, have been investigated, revealing unexpected cycloadducts .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-methoxycyclohexanone have been analyzed through various spectroscopic techniques. NMR studies have shown that 4-methoxycyclohexanone in solution predominantly adopts a conformation where the methoxy group is axial . Infrared spectroscopy and theoretical calculations have been used to analyze the conformational equilibrium of 2-methoxycyclohexanone, a related compound, indicating the presence of multiple conformers . The spectroscopic properties of derivatives, such as (2E,6E)-2,6-Bis(2,3,4-tri-methoxy-benzylidene)cyclohexanone, have also been characterized, revealing the presence of non-classic hydrogen bonds and intermolecular interactions .
Scientific Research Applications
Conformational Analysis
Synthesis and Applications in Organic Chemistry
Chemical Properties and Reactions
The stereochemistry of hydrogenation of methoxycyclohexanones has been studied, revealing specific reactions over platinum metals (Nishimura, Katagiri, & Kunikata, 1975) (S. Nishimura, M. Katagiri, & Y. Kunikata, 1975). Rossi et al. (1997) discussed the stereoselective synthesis of a key intermediate of Sanfetrinem using a chelated Tin(IV) enolate derived from 2-methoxycyclohexanone (T. Rossi et al., 1997). These studies highlight the diverse chemical reactions and properties of 4-methoxycyclohexanone and its derivatives.
Safety And Hazards
When handling 4-Methoxycyclohexanone, it’s important to wear protective gloves, clothing, eye protection, and face protection . It should not be eaten, drunk, or smoked when using this product . It’s also advised to avoid breathing its dust, fume, gas, mist, vapors, or spray . It should be used only outdoors or in a well-ventilated area and kept away from heat, sparks, open flames, and hot surfaces .
properties
IUPAC Name |
4-methoxycyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-9-7-4-2-6(8)3-5-7/h7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XADCKKKOYZJNAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336623 | |
Record name | 4-Methoxycyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90336623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxycyclohexanone | |
CAS RN |
13482-23-0 | |
Record name | 4-Methoxycyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13482-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxycyclohexanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90336623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Methoxycyclohexanon | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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